Cas no 6749-50-4 (spiro[2.4]heptan-4-ol)

spiro[2.4]heptan-4-ol structure
spiro[2.4]heptan-4-ol structure
Product Name:spiro[2.4]heptan-4-ol
CAS No:6749-50-4
MF:C7H12O
MW:112.169582366943
CID:966129
PubChem ID:317457
Update Time:2025-04-24

spiro[2.4]heptan-4-ol Chemical and Physical Properties

Names and Identifiers

    • spiro[2.4]heptan-4-ol
    • spiro[2.4]heptan-7-ol
    • AKOS030630315
    • NSC-249258
    • SCHEMBL17971807
    • DTXSID00312059
    • SY290795
    • MFCD30530803
    • 6749-50-4
    • NSC249258
    • SYS7KV978S
    • EN300-2952984
    • DB-388032
    • Inchi: 1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2
    • InChI Key: KRVSXRVGROMOGZ-UHFFFAOYSA-N
    • SMILES: OC1CCCC21CC2

Computed Properties

  • Exact Mass: 112.088815002g/mol
  • Monoisotopic Mass: 112.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 20.2Ų

spiro[2.4]heptan-4-ol Pricemore >>

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Additional information on spiro[2.4]heptan-4-ol

Exploring spiro[2.4]heptan-4-ol (CAS No. 6749-50-4): Properties, Applications, and Research Insights

Spiro[2.4]heptan-4-ol (CAS No. 6749-50-4) is a unique bicyclic organic compound featuring a spirocyclic structure, which has garnered significant attention in synthetic chemistry and material science. This molecule's distinctive spiro carbon center and hydroxyl functional group make it a versatile building block for pharmaceuticals, fragrances, and advanced materials. Researchers are increasingly exploring its potential in asymmetric synthesis and chiral auxiliaries, aligning with the growing demand for enantioselective catalysts in green chemistry.

The compound's molecular formula C7H12O and compact ring system contribute to its stability and solubility in organic solvents, making it ideal for laboratory-scale reactions. Recent studies highlight its role in developing bioactive molecules, particularly in medicinal chemistry where spirocyclic scaffolds are prized for their 3D complexity and drug-like properties. The spiro[2.4]heptane core also shows promise in flavor and fragrance formulations, offering woody-amber notes sought after in premium perfumery.

From a synthetic perspective, spiro[2.4]heptan-4-ol serves as a precursor for strained ring systems used in polymer chemistry. Its steric constraints enable the creation of novel high-performance materials with tailored mechanical properties. Industry reports indicate rising applications in electronic materials, where its rigid structure enhances thermal stability in OLED intermediates—a hot topic aligned with the global push for energy-efficient displays.

Analytical characterization of CAS 6749-50-4 typically involves GC-MS and NMR spectroscopy, with its proton NMR spectrum showing distinct signals for the spiro-junction protons (δ 1.5–2.1 ppm) and hydroxyl proton (δ 2.3 ppm). These spectral features are frequently discussed in organic chemistry forums, where researchers exchange synthetic protocols for spirocyclic alcohol derivatives. The compound's boiling point (195–198°C) and moderate polarity make it compatible with standard chromatographic purification techniques.

Environmental and safety profiles of spiro[2.4]heptan-4-ol are favorable compared to traditional cyclic alcohols, as its low vapor pressure reduces inhalation risks. This aligns with the green chemistry principles increasingly demanded by regulatory bodies. Patent literature reveals innovative uses in sustainable agrochemicals, particularly as a scaffold for biodegradable plant growth regulators—a trending research area addressing food security challenges.

Market intelligence suggests growing procurement of spiro[2.4]heptan-4-ol by contract research organizations (CROs) specializing in small molecule drug discovery. Its cost-effective synthesis from cyclopentanone derivatives appeals to manufacturers focusing on scalable fine chemicals. Recent breakthroughs in flow chemistry have further optimized its production, reducing waste generation—a key concern in pharmaceutical manufacturing discussions.

Academic interest in 6749-50-4 spans computational chemistry, with molecular docking studies exploring its potential as a protein-binding motif. The spiro[2.4]heptane skeleton demonstrates unique conformational rigidity that inhibits enzymatic degradation—a property leveraged in protease-resistant peptide mimics. These applications resonate with current searches for metabolically stable therapeutics in drug development circles.

For laboratory handling, spiro[2.4]heptan-4-ol requires standard amine-free storage conditions to prevent oxidative degradation. Technical datasheets recommend argon-blanketed containers for long-term preservation, reflecting broader industry shifts toward oxygen-sensitive compound management. These protocols are frequently queried in chemical handling Q&A platforms, indicating practical user engagement with this compound.

Emerging applications include its use as a chiral resolving agent in enantiomeric separations, capitalizing on its inherent stereocenter. Chromatographers value its predictable elution behavior in normal-phase HPLC, making it a reference compound for column performance testing. Such niche uses demonstrate how specialty chemicals like CAS 6749-50-4 enable precision methodologies across scientific disciplines.

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